N-cyclohexyl-1-((3-methoxybenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-1-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-29-23(32)20-12-11-17(22(31)26-18-8-4-3-5-9-18)14-21(20)30-24(29)27-28-25(30)34-15-16-7-6-10-19(13-16)33-2/h6-7,10-14,18H,3-5,8-9,15H2,1-2H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDLDCFAOWCTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound belongs to the class of triazoles , a group of five-membered heterocycles with three nitrogen atoms and two carbon atoms. Triazoles are known to interact with a variety of enzymes and receptors in biological systems, making them versatile in their biological activities.
Mode of Action
Triazoles, including the compound , are capable of binding in the biological system with a variety of enzymes and receptors This binding can lead to changes in the function of these targets, affecting cellular processes
Biochemical Pathways
Triazoles have been found to affect various biochemical pathways due to their ability to bind to different enzymes and receptors. They have shown a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities exhibited by triazoles, the effects could potentially be diverse.
Biological Activity
N-cyclohexyl-1-((3-methoxybenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex synthetic compound belonging to the class of triazolines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Synthesis
The compound features a triazoloquinazoline backbone with substituents that are believed to enhance its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors, including thiol and amine derivatives. The synthetic pathways often utilize methods such as cyclization and alkylation to yield the final product.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, it demonstrated promising activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective proliferation inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| MDA-MB-231 | 12.5 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound also exhibits anti-inflammatory effects. In animal models of inflammation, it has been shown to reduce edema significantly compared to control groups. The compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 suggests its potential utility in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against multi-drug resistant bacterial strains highlighted its potential as an alternative treatment option. The researchers found that it not only inhibited bacterial growth but also enhanced the activity of conventional antibiotics when used in combination therapies.
Case Study 2: Cancer Cell Line Studies
In a comparative study with standard chemotherapeutic agents, this compound showed superior cytotoxic effects against certain cancer cell lines. This finding underscores the need for further clinical investigations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related [1,2,4]triazolo[4,3-a]quinazoline derivatives, focusing on substituent effects, synthetic routes, and pharmacological implications.
Structural and Functional Analogues
Key Structural Differences and Implications
Position 1 Substituents: The target compound features a 3-methoxybenzylthio group, which introduces steric bulk and electron-donating methoxy groups. This contrasts with simpler benzyl or phenyl groups in earlier analogues . The thioether linkage may enhance metabolic stability compared to oxygen-based ethers . Cyclohexyl groups are known to enhance binding affinity in receptor pockets due to their conformational flexibility .
Core Modifications :
- The 4-methyl-5-oxo moiety is conserved across all analogues, critical for maintaining the planar triazoloquinazoline framework and interacting with histamine receptors .
Synthetic Routes :
- The target compound is synthesized via multi-step alkylation and coupling reactions, similar to methods described for [1,2,4]triazolo[4,3-a]quinazolines . Key steps include:
- Formation of the triazole ring via cyclization of hydrazine intermediates.
- Introduction of the 3-methoxybenzylthio group using sulfur nucleophiles.
- Carboxamide functionalization via CDI-mediated coupling .
Pharmacological and Physicochemical Comparisons
- Lipophilicity : The 3-methoxybenzylthio and cyclohexyl groups increase logP compared to benzyl or phenyl analogues, suggesting improved blood-brain barrier penetration .
Preparation Methods
Anthranilic Acid-Based Cyclization
A foundational approach begins with anthranilic acid derivatives. For instance, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine serves as a precursor for nucleophilic aromatic substitution with 3-methoxybenzylthiol. The thioether linkage is introduced under basic conditions (e.g., potassium carbonate in dimethylformamide), yielding intermediates that are subsequently reduced (e.g., iron in ethanol/water) to the corresponding amine.
An alternative green synthesis involves isatoic anhydride-8-amide (IAA), derived from isatin-7-carboxylic acid. IAA undergoes pH-sensitive cyclization in aqueous sulfuric acid to form quinazoline intermediates, which are functionalized with triazole rings via hydrazine derivatives.
One-Pot Triazole-Quinazoline Fusion
Recent advancements employ "one-pot" protocols to streamline synthesis. For example, 2-aminobenzonitrile reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an imidamide intermediate, which undergoes cyclization with acyl hydrazides in acetic acid. This method eliminates isolation steps, achieving near-quantitative yields for triazoloquinazoline cores.
Functionalization of the Triazoloquinazoline Core
Introduction of the 3-Methoxybenzylthio Group
The thioether moiety is introduced via nucleophilic substitution. For example, 7-fluoroquinazoline derivatives react with 3-methoxybenzylthiol in the presence of a base (e.g., potassium carbonate) at elevated temperatures (80–100°C). This step typically achieves >90% yield when conducted in anhydrous dimethylformamide under inert atmosphere.
Methylation at Position 4
Methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride). For instance, treatment of 5-oxo-4,5-dihydrotriazoloquinazoline with methyl iodide in tetrahydrofuran at 0°C selectively methylates the nitrogen at position 4.
Carboxamide Formation at Position 8
The carboxamide group is introduced via hydrolysis of a nitrile intermediate or direct coupling. In one protocol, 8-cyano-triazoloquinazoline is refluxed with concentrated hydrochloric acid, followed by reaction with cyclohexylamine using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Reaction Optimization and Yield Data
Structural Validation Techniques
Nuclear Magnetic Resonance (NMR) :
Mass Spectrometry (MS) :
X-ray Crystallography :
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
Methodological Answer: The synthesis involves multi-step reactions, including triazole-quinazoline core formation and subsequent functionalization. Key steps include:
- Precursor preparation : Reacting 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine hydrate under reflux (ethanol, 80–90°C) to form the triazole ring .
- Thioether linkage : Introducing the 3-methoxybenzylthio group via nucleophilic substitution, using benzyltributylammonium bromide as a phase-transfer catalyst (DMF, 60–70°C) .
- Cyclohexyl carboxamide coupling : Employing DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane at room temperature .
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol/DMF | Higher polarity aids solubility |
| Temperature | 60–90°C | Avoids side reactions |
| Catalyst | Benzyltributylammonium bromide | Enhances thioether formation |
Q. How can researchers confirm the compound’s structural integrity and purity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, triazole carbons at δ 145–155 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1680 cm) and thioether (C-S) bonds (~650 cm) .
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z ~500) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies in bioactivity (e.g., IC values) often arise from assay conditions or substituent effects. Approaches include:
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., 3-methoxybenzyl vs. 4-chlorobenzyl) to identify critical functional groups .
- Standardized Assays : Replicate studies under controlled conditions (pH, temperature, cell lines) to minimize variability .
- Molecular Docking : Predict binding affinities to targets (e.g., kinase enzymes) using software like AutoDock Vina .
Q. Example SAR Table :
| Substituent | Target Enzyme IC (nM) | Reference |
|---|---|---|
| 3-Methoxybenzylthio | 120 ± 15 | |
| 4-Chlorobenzylthio | 85 ± 10 |
Q. How can computational methods optimize reaction design?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) and AI-driven platforms (e.g., COMSOL Multiphysics) aid in:
- Transition State Analysis : Identify energy barriers for triazole ring closure using Gaussian 09 .
- Solvent Optimization : Predict solvent effects on reaction kinetics via COSMO-RS models .
- Machine Learning : Train models on existing quinazoline synthesis data to predict optimal catalysts/temperatures .
Q. What methodologies elucidate the compound’s metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Accelerated Stability Studies : Expose to heat (40°C), humidity (75% RH), and light to assess degradation pathways .
Q. How to address regioselectivity challenges during synthesis?
Methodological Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during cyclization .
- Directed Metalation : Employ palladium catalysts to control coupling sites in the quinazoline core .
Data Contradiction Analysis
Case Study : Conflicting reports on antibacterial efficacy.
- Hypothesis : Variability in bacterial strain resistance or compound solubility.
- Resolution :
- Re-test using standardized broth microdilution (CLSI guidelines).
- Measure logP to assess lipid membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
